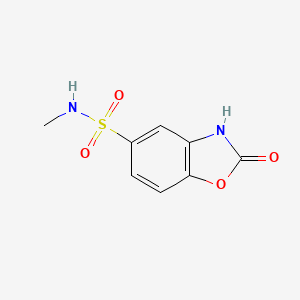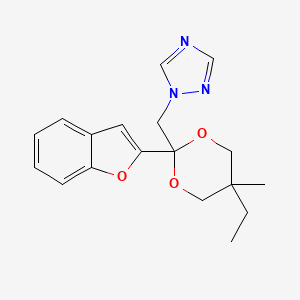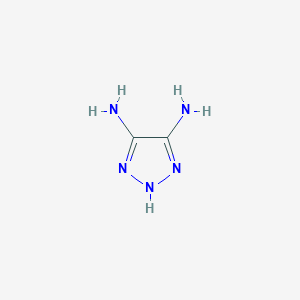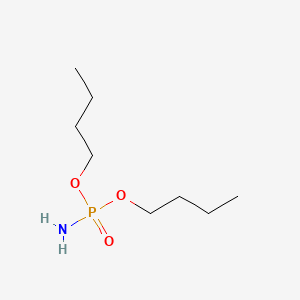![molecular formula C34H66O4 B13781994 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate is a complex organic compound with a unique structure
Métodos De Preparación
The synthesis of 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate involves multiple steps, including the preparation of the individual alkyl chains and their subsequent esterification with hexanedioic acid. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification reactions and the behavior of long-chain alkyl groups.
Biology: It may be used in studies involving lipid metabolism and the interactions of long-chain fatty acids with biological membranes.
Industry: It can be used in the formulation of specialty chemicals, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate involves its interaction with specific molecular targets and pathways. The ester functional groups may undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The long alkyl chains may also interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, butyl 8-methylnonyl ester: This compound has a similar ester structure but differs in the aromatic ring and the specific alkyl chains.
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound also contains ester functional groups but has different alkyl chains and is commonly used as a plasticizer.
The uniqueness of this compound lies in its specific combination of alkyl chains and ester groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C34H66O4 |
|---|---|
Peso molecular |
538.9 g/mol |
Nombre IUPAC |
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-7-10-12-20-32(28-30(6)9-3)21-17-27-38-34(36)23-14-13-22-33(35)37-26-16-15-19-31(18-11-8-2)25-24-29(4)5/h29-32H,7-28H2,1-6H3/t30-,31+,32+/m1/s1 |
Clave InChI |
RAOCGRRIIGUDCV-RTOKGZNSSA-N |
SMILES isomérico |
CCCCC[C@@H](CCCOC(=O)CCCCC(=O)OCCCC[C@H](CCCC)CCC(C)C)C[C@H](C)CC |
SMILES canónico |
CCCCCC(CCCOC(=O)CCCCC(=O)OCCCCC(CCCC)CCC(C)C)CC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)






![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)


